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molecular formula C13H12N4O4 B8274567 N-(4-Ethoxy-2-nitrophenyl)-2-pyrazinecarboxamide

N-(4-Ethoxy-2-nitrophenyl)-2-pyrazinecarboxamide

Cat. No. B8274567
M. Wt: 288.26 g/mol
InChI Key: YWJCONSRPLJPBH-UHFFFAOYSA-N
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Patent
US06794397B2

Procedure details

The title compound was prepared from 2-pyrazinecarboxylic acid and 4-ethoxy-2-nitroaniline as a yellow solid as described in Example 15. 1H NMR (CDCl3): 12.34 (s, 1H), 9.50 (d, J=1.2, 1H), 8.91 (d, J=9.0, 1H), 8.84 (d, J=2.4, 1H), 8.72-8.70 (m, 1H), 7.75 (d, J=3.0, 1H), 7.33-7.28 (m, 1H), 4.12 (q, J=6.9, 2H), 1.47 (t, J=6.9, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.[CH2:10]([O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)[CH3:11]>>[CH2:10]([O:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)=[O:9])=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(=C(N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=C1)NC(=O)C1=NC=CN=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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